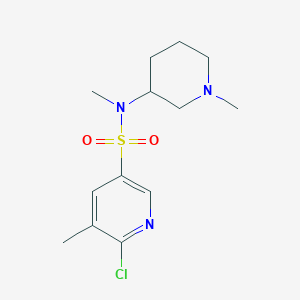
2-Ethynyl-3,5-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-3,5-dimethylpyridine is a chemical compound . It is a derivative of pyridine, which is a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of benzene, except that one of the carbon-hydrogen rings has been replaced by a nitrogen atom . The molecular formula is C9H13N .Chemical Reactions Analysis
The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 135.21 . It is stored at room temperature under an inert atmosphere . The physical form is liquid .科学的研究の応用
Chemical Synthesis and Reactions
2-Ethynylpyridine derivatives have been utilized in diverse chemical syntheses and reactions. A novel approach for the stereoselective introduction of an ethynyl group using a silicon tether was developed, demonstrating the utility in synthesizing 2'-deoxy-2'-C-ethynyl nucleosides, which are considered as novel antimetabolites (Sukeda, Ichikawa, Matsuda, & Shuto, 2003). Additionally, the electrochemical oxidation of N-substituted 1,4- and 1,2-dihydropyridine derivatives was studied, offering insights into the electrooxidation processes, which are crucial for understanding their chemical behavior and potential applications in electronic materials (Stradiņš, Ogle, Kadysh, Baumane, Gavars, & Duburs, 1987).
Molecular Structures and Properties
The reaction of 2,5-diethynylpyridine with dimesitylborane led to the unexpected formation of a tris-hydroboration product, showcasing the complex reactions ethynylpyridines can undergo and their potential in creating novel molecular structures (Entwistle, Batsanov, Howard, Fox, & Marder, 2004). Similarly, the study of 2-ethynylpyridine dimers using IR spectroscopy and theoretical calculations provided valuable information on hydrogen-bonded complexes, which is significant for understanding their role in molecular recognition and the design of supramolecular assemblies (Bakarić & Spanget-Larsen, 2018).
Potential Applications
2-Ethynylpyridine derivatives have shown promise in various applications beyond traditional chemical synthesis. For instance, their role as nitrification inhibitors in soil demonstrates the potential for agricultural applications, indicating how these compounds can be utilized to improve fertilizer efficiency and reduce environmental impact (McCarty & Bremner, 1990). Furthermore, the synthesis and biological evaluation of novel di-hydropyridine analogs as potent antioxidants highlight the biomedical significance of ethynylpyridine derivatives, suggesting their potential in drug discovery and as therapeutic agents (Saddala & Jangampalli Adi Pradeepkiran, 2019).
Safety and Hazards
特性
IUPAC Name |
2-ethynyl-3,5-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-4-9-8(3)5-7(2)6-10-9/h1,5-6H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKQKZIFNKUYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azaspiro[3.5]nonan-7-ol;hydrochloride](/img/structure/B2861993.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2861995.png)
![7-[(2-Chlorophenyl)methyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2861996.png)






![3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B2862006.png)
![4-chloro-2-{(E)-[(3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B2862008.png)
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2862009.png)
![Ethyl 2-[2-(2-naphthalen-1-ylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2862010.png)